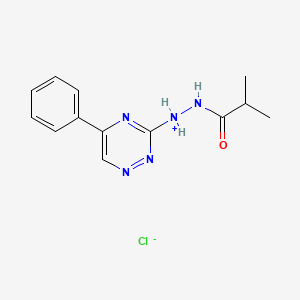

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride

Description

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride is a triazine derivative featuring a phenyl group at position 5, an isobutyrylhydrazino substituent at position 3, and a hydrochloride salt.

Properties

CAS No. |

70551-91-6 |

|---|---|

Molecular Formula |

C13H16ClN5O |

Molecular Weight |

293.75 g/mol |

IUPAC Name |

(2-methylpropanoylamino)-(5-phenyl-1,2,4-triazin-3-yl)azanium;chloride |

InChI |

InChI=1S/C13H15N5O.ClH/c1-9(2)12(19)16-18-13-15-11(8-14-17-13)10-6-4-3-5-7-10;/h3-9H,1-2H3,(H,16,19)(H,15,17,18);1H |

InChI Key |

BSXDAGNPCMVYCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N[NH2+]C1=NC(=CN=N1)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Phenyl-1,2,4-triazine Precursors

The synthesis typically begins with the preparation of 5-phenyl-1,2,4-triazine derivatives. These can be prepared by nucleophilic acylation of 1,2,4-triazines, as reported in the literature, where 5-acyl-1,2,4-triazines are synthesized via reaction with nitronate ions or other acylating agents. For example, 5-acetyl-3-phenyl-1,2,4-triazine can be obtained by previously established methods involving the reaction of 1,2,4-triazines with nitronate ions.

Formation of Hydrazone Intermediates

A key step involves the reaction of 5-acyl-1,2,4-triazines with hydrazine derivatives to form hydrazones. In particular, phenylhydrazine hydrochlorides react with 5-acyl-1,2,4-triazines in the presence of hydrochloric acid in ethanol or ethanol-dioxane mixtures. This reaction proceeds smoothly at room temperature, yielding the corresponding phenylhydrazones in good yields.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 5-acyl-1,2,4-triazine + phenylhydrazine hydrochloride + 10% HCl | Ethanol or ethanol-dioxane (3:1) | Room temperature to reflux | 5 min to several hours | 70-90% |

Cyclization to Pyrazolo[4,3-e]triazines (Related Compounds)

Under refluxing conditions with hydrochloric acid, the hydrazone intermediates can cyclize to form pyrazolo-fused triazine derivatives. Although this is a related pathway, it demonstrates the reactivity of hydrazone intermediates under acidic conditions.

Direct Preparation of 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, Hydrochloride

The specific preparation of 3-(isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride involves the acylation of the hydrazino group with isobutyryl chloride or an equivalent isobutyryl donor, followed by isolation of the hydrochloride salt.

One reported approach is:

- React 5-phenyl-1,2,4-triazin-3-yl hydrazine with isobutyryl chloride in an aprotic polar solvent such as N,N-dimethylacetamide or acetonitrile.

- Use an alkali metal hydride (e.g., sodium hydride) to deprotonate the hydrazine nitrogen, facilitating nucleophilic attack on the acyl chloride.

- Control the reaction temperature between 0°C and 40°C to optimize yield.

- After completion, the reaction mixture is quenched with aqueous hydrochloric acid to form the hydrochloride salt.

- The product is isolated by filtration and washing with petroleum ether or hexane to remove impurities.

Solvent and Reagent Considerations

- Aprotic polar solvents such as N,N-dimethylacetamide, N-methylpyrrolidone, or acetonitrile are preferred for the acylation step to ensure good solubility and reaction homogeneity.

- Alkali metal hydrides like sodium hydride or potassium hydride serve as bases to generate the reactive hydrazino anion.

- The molar ratios of reagents are typically equimolar for the hydrazine derivative and the acyl donor to maximize efficiency.

- Reaction times range from 5 to 30 minutes under stirring conditions with hydrogen gas evolution indicating progress.

Detailed Preparation Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-Phenyl-1,2,4-triazin-3-yl hydrazine (1 equiv), sodium hydride (1 equiv), diphenyl carbonate or isobutyryl chloride (1 equiv) | Mix in N,N-dimethylacetamide at 0–40°C under inert atmosphere. Vigorous stirring leads to hydrogen evolution. |

| 2 | Stir for 5–30 minutes | Formation of the acylated hydrazino intermediate occurs. |

| 3 | Quench with cold aqueous hydrochloric acid (35%) | Converts the free base to hydrochloride salt and precipitates the product. |

| 4 | Filter precipitate, wash with iced water and petroleum ether or hexane | Purification step to isolate pure 3-(isobutyrylhydrazino)-5-phenyl-1,2,4-triazine hydrochloride. |

| 5 | Dry under air or vacuum | Final product is obtained as a solid hydrochloride salt. |

Analytical Data and Yield

Typical yields for this preparation method range from 70% to 90%, depending on reaction scale and purity of reagents.

| Parameter | Typical Value |

|---|---|

| Reaction temperature | 0–40 °C |

| Reaction time | 5–30 minutes |

| Yield | 70–90% |

| Purity (after recrystallization) | >98% (by NMR and melting point) |

Spectroscopic characterization (NMR, IR, MS) confirms the structure of the hydrochloride salt. The hydrazino NH protons typically appear downfield due to protonation in the hydrochloride form.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens and alkylating agents are used in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related triazines:

Key Observations :

- Hydrazine Derivatives: The target compound’s isobutyrylhydrazino group distinguishes it from glucopyranosyl or carboxymethylthio derivatives. Hydrazine groups are often exploited for chelation or bioactivity .

- Salt Forms: Unlike most analogs, the target compound and 4-amino-6-methyl-3-oxo-triazine exist as hydrochlorides, enhancing solubility and stability.

Key Observations :

Physicochemical Properties

Melting points and spectral data provide insights into stability and purity:

Key Observations :

- Chlorophenyl and vinyl derivatives exhibit well-defined melting points, whereas glucopyranosyl analogs form amorphous solids .

- The target compound lacks reported physicochemical data, suggesting a need for further characterization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride?

- Methodology :

- Core Triazine Synthesis : Start with a 3-thioether-substituted triazine (e.g., 3-(methylthio)-5-phenyl-1,2,4-triazine) as a precursor. Replace the thioether group via nucleophilic displacement using hydrazine derivatives. For example, react with isobutyryl hydrazide under basic conditions to introduce the hydrazino moiety .

- Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt. Purify via recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts (e.g., disubstituted hydrazines).

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substitution patterns. For instance, the hydrazino proton typically appears as a broad singlet near δ 8–10 ppm, while the isobutyryl group shows distinct methyl resonances (δ ~1.2 ppm for CH) .

- Mass Spectrometry : Use ESI-HRMS to verify molecular ion peaks ([M+H]) and compare calculated vs. observed masses. Discrepancies >2 ppm require re-evaluation of sample purity or isotopic patterns .

- IR Spectroscopy : Confirm the presence of hydrazine (N–H stretch ~3200 cm) and carbonyl (C=O ~1650 cm) groups .

Q. What purification techniques are effective for isolating this compound?

- Methodology :

- Silica Gel Chromatography : Use gradients of ethyl acetate/petroleum ether (e.g., 5–20% EtOAc) to separate unreacted precursors and byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline yields. Slow cooling enhances crystal formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the target compound?

- Methodology :

- Catalyst Screening : Test copper(I) catalysts (e.g., Cu(I) 3-methylsalicylate) to accelerate nucleophilic substitution reactions, reducing reaction times from 24–48 hours to <12 hours .

- Solvent Effects : Compare polar aprotic solvents (THF, DMF) to enhance nucleophilicity. DMF may increase yields but complicate purification due to high boiling points .

- Temperature Control : Perform reactions under reflux (e.g., 80°C in THF) to balance reactivity and decomposition risks .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or mass discrepancies)?

- Methodology :

- Isotopic Pattern Analysis : For mass spec discrepancies, verify isotopic distributions (e.g., chlorine isotopes in hydrochloride salts) using software tools like XCalibur .

- 2D NMR Experiments : Use - HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations can confirm hydrazine connectivity to the triazine ring .

- Alternative Ionization Methods : Switch from ESI to MALDI-TOF if adduct formation (e.g., Na) skews mass accuracy .

Q. What strategies enable modification of the hydrazino group for tailored reactivity?

- Methodology :

- Acylation Reactions : React the free hydrazino group with acyl chlorides (e.g., isobutyryl chloride) under Schotten-Baumann conditions to introduce diverse acyl moieties .

- Heterocyclization : Explore reactions with α,β-unsaturated carbonyls (e.g., acrylates) to form fused triazolo or thiazolo systems, as seen in analogous triazine derivatives .

- Cross-Coupling : Utilize Suzuki-Miyaura conditions with boronic acids to functionalize the phenyl ring, altering electronic properties for downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.